molecular formula C7H8ClN B1345671 3-chloro-N-methylaniline CAS No. 7006-52-2

3-chloro-N-methylaniline

Cat. No. B1345671
CAS RN: 7006-52-2
M. Wt: 141.6 g/mol
InChI Key: WFGYSQDPURFIFL-UHFFFAOYSA-N
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Description

3-chloro-N-methylaniline, also known as N-Methyl-3-chloroaniline, is a secondary amine . It has a molecular formula of C7H8ClN and a molecular weight of 141.60 . It can undergo C3 borylation in the presence of an iridium catalyst .


Synthesis Analysis

3-chloro-N-methylaniline can be synthesized through the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) . Another synthetic method involves dissolving ammonium polysulfide in ethyl alcohol, adding dimethylformamide, uniformly stirring, then adding 2-chloro-6-nitrotoluene and ammonium sulfate, stirring and reacting for 12-20 hours at the temperature of 110-140 DEG C .


Molecular Structure Analysis

The molecular structure of 3-chloro-N-methylaniline consists of a benzene ring with a chlorine atom and a methylamine group attached to it .


Chemical Reactions Analysis

3-chloro-N-methylaniline, being a secondary amine, can undergo C3 borylation in the presence of an iridium catalyst . The molecule can also undergo dissociation dynamics, which are influenced by the number and position of methyl substituents on both the aromatic ring and amine functional group .


Physical And Chemical Properties Analysis

3-chloro-N-methylaniline has a boiling point of 243-244°C and a density of 1.156 g/mL at 25°C . It has a refractive index of 1.5840 .

Scientific Research Applications

  • Catalysis Science & Technology

    • Application : Methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes .
    • Method : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .
    • Results : The yield time plots show a nearly linear progress without a significant induction period .
  • Pharmaceutical Industry

    • Application : N-methylation of amines is interesting, since this transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .
    • Method : Classical methods for N-alkylation rely mainly on toxic and waste-generating alkylating agents like formaldehyde and alkyl halides, modern hydrogen autotransfer (also called hydrogen borrowing) reactions offer an attractive alternative .
    • Results : This latter methodology consists of a multistep reaction sequence starting from easily accessible and often inexpensive alcohols .
  • Hepatic Drug Metabolism

    • Application : Inhibition of hepatic drug metabolism in VX2 carcinoma-bearing rabbits .
  • Physical Chemistry Chemical Physics
    • Application : New insights into the dissociation dynamics of methylated anilines .
    • Method : The study explores the ultrafast production of photofragments as a function of molecular structure. Both N-methyl aniline and 3,5-dimethyl aniline show altered H-atom loss behavior compared to aniline, while no evidence for CH3 loss was found from either N-methyl aniline or N,N-dimethyl aniline .
    • Results : With the addition of time-resolved photoelectron spectroscopy, the photofragment appearance times are matched to excited state relaxation pathways. Evidence for a sequential excited state relaxation mechanism, potentially involving a valence-to-Rydberg decay mechanism, will be presented .

Safety And Hazards

3-chloro-N-methylaniline is toxic if inhaled and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

3-chloro-N-methylaniline may be used as a starting material in the preparation of various compounds . Its effective methylation with methanol, catalyzed by cyclometalated ruthenium complexes, represents a promising direction for future research .

properties

IUPAC Name

3-chloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGYSQDPURFIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220342
Record name Benzenamine, 3-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-methylaniline

CAS RN

7006-52-2
Record name Benzenamine, 3-chloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007006522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-N-methylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
S Liu, L Zhang, W Dai, M Cheng, Y Du, Q Zhu - Journal of Molecular …, 2017 - Elsevier
The Resonance-enhanced two-photon ionization (R2PI) and Mass-analyzed threshold ionization (MATI) spectra of 3-Chloro-N-methylaniline (3ClNMA) were recorded in detail. The …
Number of citations: 2 www.sciencedirect.com
L Wang, WJ Lu, T Odawara, R Misumi… - Journal of …, 2014 - Wiley Online Library
… Thus, 3-chloro-N-methylaniline 10 was combined with the indole-3-carboxylate 2 to give 2-anilinoindole 11. Thermal cyclization of 11 in the same manner as above produced the …
Number of citations: 14 onlinelibrary.wiley.com
S Liu, W Dai, L Zhang, M Cheng, Y Du, Q Zhu - Journal of Molecular …, 2017 - Elsevier
… Recently, the conformation effects and the structure properties of 3-fluoro-N-methylaniline (3FNMA) and 3-chloro-N-methylaniline (3ClNMA) were studied in our laboratory. The …
Number of citations: 1 www.sciencedirect.com
D Yang, P Hu, Y Long, Y Wu, H Zeng… - Beilstein Journal of …, 2009 - beilstein-journals.org
… When 3-chloro-N-methylaniline was used, the corresponding product 2d was obtained in slightly lower yield with slightly higher enantioselectivity (Table 2, entry 6). However, the …
Number of citations: 22 www.beilstein-journals.org
G Mingat, J Clayden - Synthesis, 2012 - thieme-connect.com
… procedure B was followed using 10a (50 mg, 0.27 mmol) in THF (1 mL), HOBt (37 mg, 0.27 mmol, 1.0 equiv) or ECHIA (38 mg, 0.27 mmol, 1.0 equiv), and 3-chloro-N-methylaniline (0.04 …
Number of citations: 8 www.thieme-connect.com
ZL Li, KK Sun, PY Wu, C Cai - The Journal of Organic Chemistry, 2019 - ACS Publications
… To a mixture of 3-chloro-N-methylaniline (70.5 mg, 0.5 mmol) 1k, FeCl 2 (9.5 mg, 0.075 mmol, 15 mol %), ligand L3 (23.6 mg, 0.1 mmol, 20 mol %), TBHP (157.7 mg, 1.75 mmol, 3.5 …
Number of citations: 22 pubs.acs.org
BJ Tardiff, M Stradiotto - European Journal of Organic …, 2012 - Wiley Online Library
… Moreover, 3-chloro-N-methylaniline was successfully aminated chemoselectively by using morpholine (3o, 88 %),in keeping with the propensity of the [Pd(cinnamyl)Cl] 2 /Mor-DalPhos …
BJ Tardiff, R McDonald, MJ Ferguson… - The Journal of Organic …, 2012 - ACS Publications
… The general procedure was followed, with 3-chloro-N-methylaniline (61 uL, 0.50 mmol) and H 2 NOctyl (91 uL, 0.55 mmol) added via a microlitre syringe. The reaction was allowed to …
Number of citations: 77 pubs.acs.org
M Seki, K Yoshida - The Journal of Organic Chemistry, 2022 - ACS Publications
… ) 2 ·H 2 O, anhydrous DMF, Amberlite IRA402 chloride form, Ag 2 O, NaI, NaBr, KI, CsI, TBAI, N-methylaniline, N-ethylaniline, 3-methyl-N-methylaniline, and 3-chloro-N-methylaniline …
Number of citations: 2 pubs.acs.org
B An, S Zhang, J Hu, T Pan, L Huang… - Organic & …, 2018 - pubs.rsc.org
Inhibition of tubulin polymerization is one of the significant strategies in the treatment of cancer. Inspired by the excellent antitumor activity of EP128495 and the beneficial biological …
Number of citations: 9 pubs.rsc.org

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